![molecular formula C21H20FNO2 B5693722 N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline, also known as BMBFA, is a chemical compound that has gained attention in the scientific community for its potential use in drug development. BMBFA has been found to possess antitumor activity and has been studied for its mechanism of action and physiological effects.
作用機序
The exact mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of oxidative stress in cancer cells. N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been found to inhibit the activity of ribosomes, which are responsible for protein synthesis. This leads to the accumulation of misfolded proteins and the activation of the unfolded protein response, which can induce apoptosis in cancer cells. N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to cell death.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been found to have several biochemical and physiological effects. In addition to its antitumor activity, N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been found to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has also been found to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. In animal studies, N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been found to have low toxicity and does not cause significant adverse effects.
実験室実験の利点と制限
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, one limitation of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments. Additionally, N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline. One area of interest is the development of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline derivatives with improved potency and selectivity for cancer cells. Another area of interest is the investigation of the mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline and its potential use in combination with other cancer treatments. Additionally, more studies are needed to determine the safety and efficacy of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline in humans.
合成法
The synthesis of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline involves several steps and has been modified over the years to improve yield and purity. The most common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzaldehyde. This intermediate is then reacted with 3-fluoroaniline in the presence of a catalyst to form N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline. The yield of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline can be improved by optimizing reaction conditions and using high-performance liquid chromatography to purify the product.
科学的研究の応用
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been studied for its potential use in cancer treatment. In vitro studies have shown that N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has also been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies using mouse models have shown that N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline can inhibit tumor growth and improve survival rates.
特性
IUPAC Name |
3-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-24-21-12-17(14-23-19-9-5-8-18(22)13-19)10-11-20(21)25-15-16-6-3-2-4-7-16/h2-13,23H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXIHUPBWNKMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=CC=C2)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5454728 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

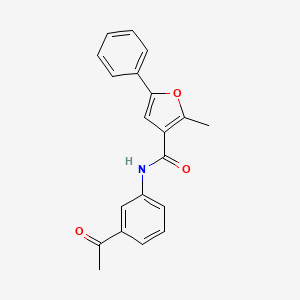
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)
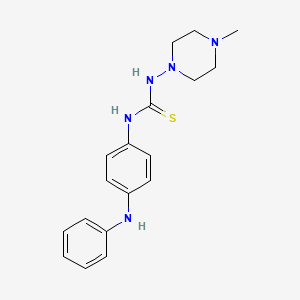
![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)
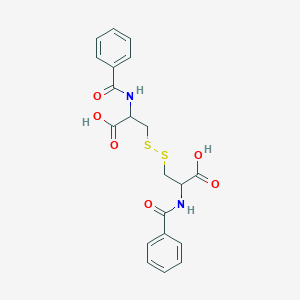
![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)
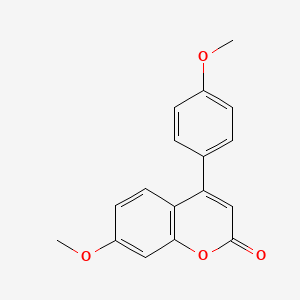
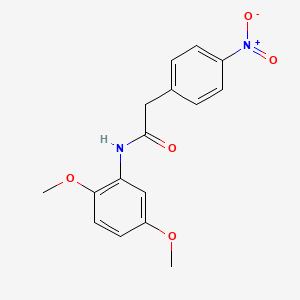

![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)

![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)